molecular formula C16H16N2O2 B14598295 2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate CAS No. 61022-77-3

2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate

Cat. No.: B14598295
CAS No.: 61022-77-3
M. Wt: 268.31 g/mol
InChI Key: INJHDPIDCFNMNG-UHFFFAOYSA-N
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Description

2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylmethylideneamino group and a phenylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with phenyl isocyanate to form 2-aminoethyl phenylcarbamate. This intermediate is then reacted with benzaldehyde under specific conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(e)-Phenylmethylidene]amino}ethanol
  • Phenylcarbamate derivatives
  • Aminoethyl carbamates

Uniqueness

2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61022-77-3

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(benzylideneamino)ethyl N-phenylcarbamate

InChI

InChI=1S/C16H16N2O2/c19-16(18-15-9-5-2-6-10-15)20-12-11-17-13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,18,19)

InChI Key

INJHDPIDCFNMNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCOC(=O)NC2=CC=CC=C2

Origin of Product

United States

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